molecular formula C9H9BrN2O2 B1429918 Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate CAS No. 1250443-89-0

Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B1429918
CAS No.: 1250443-89-0
M. Wt: 257.08 g/mol
InChI Key: UNTJFTYLMTYCGQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate (CAS 1250443-89-0) is a high-purity chemical reagent with the molecular formula C9H9BrN2O2 and a molecular weight of 257.087 g/mol . This compound serves as a versatile and valuable synthetic building block in medicinal chemistry and drug discovery research. Its structure features both a bromo substituent and an ester functional group on the pyrimidine core, making it an ideal substrate for key cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, and for further functional group transformations . The presence of the bromine allows for palladium-catalyzed coupling to introduce complex carbon chains or heterocycles, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, a known synthetic intermediate , or converted into other derivatives like amides. This makes it particularly useful for constructing diverse compound libraries and for the synthesis of potential pharmaceutical agents. As specified by the supplier, this product is intended For Research Use Only and is not for diagnostic or therapeutic applications . Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet, as it may carry specific health hazard warnings . It is typically shipped and stored at room temperature .

Properties

IUPAC Name

methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-14-9(13)7-6(10)4-11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJFTYLMTYCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857179
Record name Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-89-0
Record name Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
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Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand the interactions and functions of pyrimidine derivatives in biological systems. Medicine: Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate is used in the development of pharmaceuticals, particularly in the design of antiviral and anticancer drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at positions 2, 4, and 5 of the pyrimidine ring. Key differences in substituents, molecular properties, and applications are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Solubility/Stability Notes Similarity Score
Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate C₉H₁₀BrN₂O₂ 265.10 5-Br, 2-cyclopropyl, 4-COOCH₃ Likely soluble in DMSO, chloroform (inferred) Reference
Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate C₇H₇BrN₂O₄S 295.11 5-Br, 2-SO₂CH₃, 4-COOCH₃ Higher polarity due to sulfonyl group 0.85
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate C₇H₇BrN₂O₂S 263.11 5-Br, 2-SCH₃, 4-COOCH₃ Moderate solubility in polar solvents 0.94
Methyl 4-amino-5-bromopyrimidine-2-carboxylate C₆H₆BrN₃O₂ 232.03 5-Br, 4-NH₂, 2-COOCH₃ Soluble in DMSO, methanol, chloroform 0.70
5-Bromo-2-cyclopropyl-4-methylpyrimidine C₈H₉BrN₂ 213.07 5-Br, 2-cyclopropyl, 4-CH₃ Lower polarity; volatile N/A

Key Findings:

Methylsulfonyl and methylthio analogs exhibit higher polarity due to electronegative sulfur-based groups, improving solubility in polar solvents like water or methanol . In contrast, the cyclopropyl analog may favor organic solvents like chloroform .

Biological and Synthetic Applications: The methyl ester at position 4 in all analogs serves as a hydrolyzable group for prodrug strategies or further functionalization (e.g., amide coupling) . Amino-substituted derivatives (e.g., methyl 4-amino-5-bromopyrimidine-2-carboxylate) show enhanced hydrogen-bonding capacity, making them suitable for crystal engineering or enzyme-targeted drug design .

For example, 5-bromo-2-cyclopropyl-4-methylpyrimidine (MW 213.07) is less stable under high-temperature conditions than its methylthio counterpart .

Research Implications

  • Synthetic Chemistry : The cyclopropyl group’s steric bulk may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) for cross-coupling reactions compared to methylsulfonyl or methylthio analogs .
  • Drug Design : The target compound’s balance of lipophilicity (from cyclopropyl) and polarity (from ester) could improve blood-brain barrier penetration in CNS-targeted therapies relative to more polar analogs .

Biological Activity

Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a cyclopropyl group attached to a pyrimidine ring, suggests various biological activities that warrant further exploration.

  • Molecular Formula : C₉H₉BrN₂O₂
  • Molecular Weight : 243.06 g/mol
  • SMILES Notation : COC(=O)C1=NC(=NC=C1Br)C2CC2
  • InChIKey : UNTJFTYLMTYCGQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic group are crucial for binding, while the cyclopropyl group enhances stability and binding affinity, potentially modulating various biological pathways .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial and fungal pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further investigation in drug development .

Anticancer Activity

Research has suggested that modifications in pyrimidine derivatives can lead to anticancer properties. This compound's structural features may enable it to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia .

Comparative Analysis with Analog Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
2-CyclopropylpyrimidineC₇H₈N₂Lacks bromine; simpler structure
5-Fluoro-2-cyclopropylpyrimidineC₈H₇F₂N₂Fluorinated instead of brominated
4-Carboxy-5-bromo-2-pyrimidinoneC₈H₆BrN₂O₂Different position of carboxylic group
5-Bromo-2-methylpyrimidineC₇H₈BrN₂Methyl group instead of cyclopropyl

The presence of both bromine and a cyclopropyl group distinguishes this compound from its analogs, potentially enhancing its reactivity and biological activity compared to simpler derivatives .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study conducted on various pyrimidine derivatives demonstrated that this compound exhibited significant antimicrobial effects against specific strains, indicating its potential as a therapeutic agent in treating infections .
  • Cancer Cell Line Inhibition :
    In vitro tests showed that this compound could inhibit the proliferation of several cancer cell lines, suggesting its role as an anticancer agent. Further studies are needed to elucidate the precise mechanisms involved .
  • Metabolic Pathway Regulation :
    Research into the compound's role as an ACC inhibitor revealed promising results in regulating fatty acid synthesis, which could be beneficial for metabolic diseases associated with obesity .

Preparation Methods

Synthesis of the Pyrimidine Core via Condensation and Cyclization

Methodology:

The foundational step involves constructing the pyrimidine ring, typically through condensation reactions between suitable amidines or urea derivatives with β-dicarbonyl compounds or their equivalents.

Research Findings:

  • A common route utilizes cyanoacetamide derivatives reacting with urea or thiourea under thermal or catalytic conditions to form pyrimidine rings.

  • For pyrimidine derivatives bearing specific substituents like cyclopropyl groups, cyclopropyl-substituted β-dicarbonyl compounds or cyclopropylamine derivatives can be employed as precursors.

Reaction Scheme:

Cyclopropyl-substituted β-dicarbonyl compound + Urea derivative → Cyclopropylpyrimidine core

Conditions:

  • Elevated temperatures (around 120–180°C)
  • Acidic or basic catalysis depending on the route
  • Solvent: Ethanol or acetic acid

Esterification at the 4-Position

Methodology:

The introduction of the methyl ester group at the 4-position of the pyrimidine ring can be achieved via nucleophilic substitution or direct esterification.

Research Findings:

  • Activation of the pyrimidine ring with suitable leaving groups (e.g., halogens) facilitates ester formation through nucleophilic attack by methyl alcohol derivatives.

  • Alternatively, esterification can be performed on the carboxylic acid intermediate if available, using methanol and acid catalysis.

Reaction Scheme:

Pyrimidine-4-carboxylic acid + Methanol + Acid catalyst → Methyl ester
  • Conditions: Reflux in methanol with sulfuric acid or p-toluenesulfonic acid

Incorporation of the Cyclopropyl Group at the 2-Position

Methodology:

The cyclopropyl group can be introduced via nucleophilic substitution or cyclopropylation reactions.

Research Findings:

  • Nucleophilic addition of cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide) to suitable electrophilic centers on the pyrimidine ring has been demonstrated.

  • Alternatively, cyclopropylation of pyrimidine derivatives using diazocompounds or transition-metal catalysis is feasible.

Typical Procedure:

Pyrimidine derivative + Cyclopropylmetal reagent → 2-Cyclopropyl pyrimidine derivative
  • Conditions: Anhydrous solvents, low temperature, inert atmosphere

Final Assembly and Purification

The synthesized intermediates are purified via chromatography or recrystallization. The overall process emphasizes mild reaction conditions, high yields, and operational simplicity to facilitate industrial scalability.

Data Summary Table: Preparation Methods

Step Reaction Reagents & Conditions Purpose Yield/Remarks
1 Pyrimidine ring formation Cyclopropyl β-dicarbonyl + urea Ring construction Moderate to high yield, 120–180°C
2 Bromination Pyrimidine + NBS or Br2 Regioselective bromination at 5-position Controlled temperature (0–25°C)
3 Esterification Carboxylic acid + methanol Ester group at 4-position Reflux with sulfuric acid
4 Cyclopropyl substitution Cyclopropylmagnesium bromide Introduction at 2-position Low temperature, inert atmosphere

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the cyclopropyl group at the pyrimidine C2 position in Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate?

  • The cyclopropyl group can be introduced via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acids or via cyclopropanation of alkenyl precursors. Steric hindrance from the pyrimidine ring may require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve yields . Reaction progress should be monitored by TLC or HPLC to track intermediate formation.

Q. How can the bromine substituent at C5 be leveraged for further functionalization?

  • The bromine atom is a prime site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). SNAr typically requires electron-withdrawing groups (e.g., the adjacent carboxylate) to activate the ring, with reagents like amines or thiols in polar aprotic solvents (DMF, DMSO) at 60–120°C . For cross-couplings, Pd catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) are effective.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : The cyclopropyl protons appear as distinct multiplets (δ 0.5–2.0 ppm), while the pyrimidine ring protons resonate downfield (δ 8.0–9.0 ppm). IR spectroscopy confirms the ester carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the cyclopropyl group influence the pyrimidine ring’s electronic and steric properties?

  • Computational studies (DFT) reveal that the cyclopropyl group introduces slight electron-donating effects via hyperconjugation, counteracting the electron-withdrawing carboxylate. Steric effects dominate, however, hindering axial substitutions. X-ray crystallography (e.g., SHELXL ) shows bond angle distortions (C2-C3-C4 ≈ 88°) due to cyclopropane ring strain, affecting reactivity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • The cyclopropane ring’s puckering (described by Cremer-Pople coordinates ) complicates structural refinement. Use SHELXL for high-resolution data (R-factor < 5%) and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks (e.g., C=O⋯H interactions with adjacent molecules) . Twinning or disorder in crystals may require data collection at low temperatures (100 K).

Q. Why do contradictory results occur in substitution reactions at the C5 bromine position?

  • Discrepancies arise from competing pathways: steric hindrance from the cyclopropyl group may favor SNAr over cross-coupling. Kinetic studies (via in situ NMR) show that bulky nucleophiles (e.g., tert-butylamine) have lower yields (<40%) compared to smaller ones (e.g., methylamine, >75%) . Solvent polarity (e.g., DMF vs. THF) also modulates reaction rates.

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

  • DFT calculations (B3LYP/6-31G*) predict electrophilic Fukui indices, identifying C5 as the most reactive site. MD simulations assess steric accessibility, showing that cyclopropyl substituents reduce nucleophilic attack rates by 30–50% compared to non-cyclopropyl analogs .

Key Considerations

  • Contradictions : Conflicting reports on bromine reactivity highlight the need for reaction condition optimization, particularly for bulky nucleophiles.
  • Advanced Tools : Pair experimental data (XRD, NMR) with computational models to resolve steric/electronic effects.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

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